molecular formula C15H16N2O3 B2444255 N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1257553-61-9

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2444255
CAS RN: 1257553-61-9
M. Wt: 272.304
InChI Key: QYNZQLAEDSRFHF-UHFFFAOYSA-N
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Description

The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a hydroxymethyl group. This is further attached to an isoxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a phenyl group, which is a six-membered carbon ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, the amide group, and the cyclopropyl ring. Isoxazoles can participate in various reactions like nucleophilic substitution at the 5-position, ring-opening reactions, etc . The amide group might undergo hydrolysis, and the cyclopropyl ring might undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its molecular weight, polarity, solubility, melting point, boiling point, etc .

Scientific Research Applications

Drug Design and Medicinal Chemistry

The cyclopropyl group in this compound imparts structural rigidity, which can be advantageous in drug design. It retains a high fraction of sp3 hybridization, leading to shorter, stronger, and more polarized C-H bonds. These properties make it appealing for constraining aliphatic systems. Researchers have explored the use of cyclopropyl rings to divert metabolism away from specific cytochrome P450 (CYP) enzymes, thus reducing potential drug-drug interactions (DDIs). For instance, the cholesterol-lowering drug pitavastatin employs a cyclopropyl ring to minimize metabolism by CYP3A4 in favor of CYP2C9, resulting in improved safety profiles .

Metabolism Modulation

The high C-H bond dissociation energy of cyclopropyl groups reduces their susceptibility to oxidative metabolism by CYP enzymes. However, caution is needed when cyclopropyl groups are directly bound to amines. Metabolism of such compounds can lead to undesirable biotransformations. For example, trovafloxacin, a fluoroquinolone antibiotic, undergoes CYP1A2-mediated oxidation of its cyclopropylamine moiety, resulting in hepatotoxicity. Medicinal chemists have responded by modifying the cyclopropyl ring to mitigate bioactivation reactions .

Anti-Hepatic Activities

Researchers have synthesized derivatives of this compound and investigated their anti-hepatic activities. For instance, ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates containing a cyclopropyl motif were prepared and evaluated for their potential in treating liver-related conditions .

Half-Life Extension and Potency Enhancement

In drug development, modifying the cyclopropyl ring can improve metabolic stability and pharmacokinetics. For instance, scientists at Merck explored metabolism to enhance the half-life and potency of an IDO1 inhibitor. They proposed two different cyclopropyl ring systems to reduce oxidative metabolism. Substituting the cyclopropyl ring with a methyl group improved both metabolic stability and binding affinity .

RNA Splice Modulation

Roche’s RNA splice modifier, risdiplam, contains a cyclopropyl group. Originally developed as RG7916, it suffered toxicity liabilities in clinical trials. The addition of the cyclopropyl motif helped improve its properties, leading to its approval for treating spinal muscular atrophy .

Chemical Synthesis

Cyclopropanemethanol, a precursor to cyclopropyl-containing compounds, can be synthesized efficiently using chemoenzymatic methods. For example, Pseudomonas fluorescens lipase (PFL) has been successfully employed in the synthesis of important pharmaceutical intermediates .

Mechanism of Action

Mode of Action

The presence of a cyclopropyl group and an isoxazole ring in its structure suggests that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and π-π stacking .

Biochemical Pathways

The compound’s structure suggests potential involvement in various biochemical processes, such as the Suzuki–Miyaura coupling reaction and the biosynthesis of cyclopropane . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it is likely to have good bioavailability. The exact pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, remains to be determined .

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the compound may be affected by changes in pH or temperature. Additionally, the presence of other molecules may influence the compound’s efficacy by competing for the same targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and handling procedures. Proper personal protective equipment should be used when handling it .

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-10-15(6-7-15)9-16-14(19)12-8-13(20-17-12)11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZQLAEDSRFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide

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